![molecular formula C12H14O3 B6145502 (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid CAS No. 60326-41-2](/img/no-structure.png)

(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

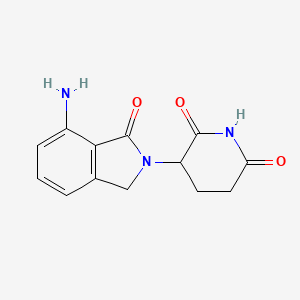

“(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C12H14O3 . This compound belongs to the class of organic compounds known as phenylpropanoic acids .

Molecular Structure Analysis

The molecular structure of “(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid” consists of a phenyl group attached to a prop-2-enoic acid moiety via an ether linkage . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid” can be found in databases like PubChem . These properties include molecular weight, density, melting point, boiling point, and more .Aplicaciones Científicas De Investigación

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

The study by T. Yokoyama (2015) investigates the acidolysis mechanism of β-O-4-type lignin model compounds. This research is crucial for understanding the chemical breakdown of lignin, a major component of plant biomass, and its conversion into valuable chemicals. The findings highlight the role of the γ-hydroxymethyl group in the degradation process, suggesting potential pathways for biomass valorization.

Applications of Phosphonic Acids

Phosphonic acids, structurally related to (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid, find applications in various domains, including medicine, material science, and agriculture. The review by C. M. Sevrain et al. (2017) covers the synthesis and applications of phosphonic acids, illustrating their versatility and potential in creating bioactive compounds and materials with unique properties.

Anticancer Potential of Cinnamic Acid Derivatives

The review by P. De, M. Baltas, F. Bedos-Belval (2011) discusses the anticancer activity of cinnamic acid derivatives, including structures similar to (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid. This study emphasizes the potential of these compounds in developing novel anticancer agents, highlighting the importance of chemical modifications for enhanced efficacy.

Protective Effects of Caffeic Acid in Alzheimer's Disease

Research on caffeic acid, a compound with a similar phenolic structure, by S. Habtemariam (2017), demonstrates its protective effects against Alzheimer's disease. The study reviews the antioxidant, anti-inflammatory, and neuroprotective properties of caffeic acid, suggesting mechanisms by which it could mitigate the progression of neurodegenerative diseases.

Antioxidant Properties of Hydroxycinnamic Acids

The review on the antioxidant activities of hydroxycinnamic acids by N. Razzaghi-Asl et al. (2013) and B. Godlewska-Żyłkiewicz et al. (2020) explore the structure-activity relationships of these compounds. Understanding these relationships can guide the synthesis of new molecules with enhanced antioxidant properties for applications in food preservation, pharmaceuticals, and materials science.

Safety and Hazards

Mecanismo De Acción

- The primary targets of this compound are not explicitly mentioned in the available literature. However, phenylboronic pinacol esters are generally considered for drug design and delivery due to their boron-carrying properties, especially for neutron capture therapy .

- Absorption : Phenylboronic pinacol esters are marginally stable in water, and their hydrolysis kinetics depend on substituents in the aromatic ring. At physiological pH, hydrolysis is considerably accelerated .

Target of Action

Pharmacokinetics

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid involves the reaction of 2-(propan-2-yloxy)benzaldehyde with malonic acid in the presence of a base to form the corresponding malonic acid derivative. The malonic acid derivative is then decarboxylated to form the desired product.", "Starting Materials": ["2-(propan-2-yloxy)benzaldehyde", "malonic acid", "base"], "Reaction": ["Step 1: React 2-(propan-2-yloxy)benzaldehyde with malonic acid in the presence of a base to form the corresponding malonic acid derivative.", "Step 2: Decarboxylate the malonic acid derivative to form (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid."] } | |

Número CAS |

60326-41-2 |

Nombre del producto |

(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid |

Fórmula molecular |

C12H14O3 |

Peso molecular |

206.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.